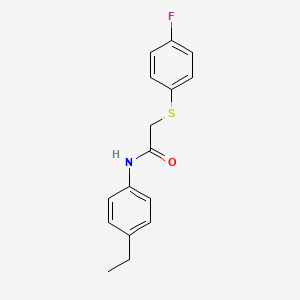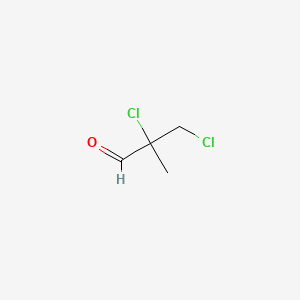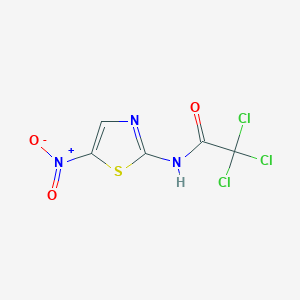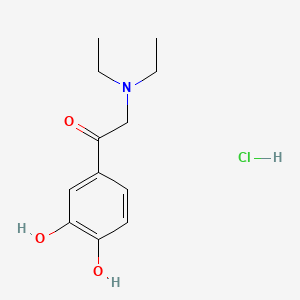![molecular formula C24H19ClN4OS3 B12005879 N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)
N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-ビフェニル-4-イルメチリデン]-2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトヒドラジドは、その独特の構造的特徴と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、ビフェニル基、チアゾール環、ヒドラジド官能基の存在を特徴とし、これらが多様な化学反応性と生物活性に寄与しています。
準備方法
合成経路と反応条件
N'-[(E)-ビフェニル-4-イルメチリデン]-2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトヒドラジドの合成は、通常、複数のステップを伴います。
チアゾール環の形成: 最初のステップは、1,3,4-チアゾール環の合成です。これは、チオセミカルバジドと適切なカルボン酸誘導体を酸性条件下で反応させることで達成できます。
クロロベンジル基の導入: 次に、チアゾール中間体を、炭酸カリウムなどの塩基の存在下で4-クロロベンジルクロリドと反応させ、クロロベンジル基を導入します。
ヒドラジドの形成: 得られた化合物を次いでヒドラジン水和物で処理して、ヒドラジド誘導体を形成します。
ビフェニルアルデヒドとの縮合: 最後に、ヒドラジドを、還流条件下でビフェニル-4-カルバルデヒドと縮合させて、目的の化合物を得ます。
工業的生産方法
この化合物の工業的生産は、おそらく同様の合成経路に従いますが、収率と純度を最適化したより大規模な規模で行われます。これには、連続フロー反応器と自動化システムの使用が含まれ、一貫した品質と効率が確保されます。
化学反応の分析
反応の種類
N'-[(E)-ビフェニル-4-イルメチリデン]-2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトヒドラジドは、次のような様々な種類の化学反応を起こすことができます。
酸化: チアゾール環の硫黄原子は、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: 存在する場合は、ニトロ基をアミンに還元することができます。
置換: クロロベンジル基は、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬を使用できます。
還元: 触媒的加水素化または水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 使用した求核剤に応じて、様々な置換誘導体。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のための構成単位として使用されます。その独特の構造により、新しい化学反応の探求と新しい材料の開発が可能になります。
生物学
生物学的研究では、N'-[(E)-ビフェニル-4-イルメチリデン]-2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトヒドラジドは、その潜在的な抗菌作用と抗がん作用について研究されてきました。生物学的巨大分子と相互作用する能力は、医薬品開発の候補となっています。
医学
医学では、この化合物は、その治療的可能性について調査されています。その独特の構造により、特定の生物学的標的と相互作用することができ、様々な病気の治療のための有望な候補となっています。
産業
工業的用途では、この化合物は、導電率が向上したり、安定性が向上したりするなどの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N’-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved stability.
作用機序
N'-[(E)-ビフェニル-4-イルメチリデン]-2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトヒドラジドの作用機序は、特定の分子標的との相互作用に関係しています。ビフェニル基は疎水性相互作用を可能にし、チアゾール環は水素結合を形成したり、金属イオンと配位したりすることができます。これらの相互作用は、酵素や受容体の活性を調節し、化合物の生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- N'-[(E)-(2-ブロモフェニル)メチリデン]-2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトヒドラジド
- N'-[(E)-[1,1'-ビフェニル]-4-イルメチリデン]-2-({5-[(4-メチルベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトヒドラジド
独自性
類似の化合物と比較して、N'-[(E)-ビフェニル-4-イルメチリデン]-2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトヒドラジドは、独特の化学反応性と生物活性を付与する官能基の特定の組み合わせによって際立っています。特に、クロロベンジル基の存在は、生物学的相互作用と治療的用途の可能性を高めています。
この詳細な概要は、N'-[(E)-ビフェニル-4-イルメチリデン]-2-({5-[(4-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)アセトヒドラジドの合成、反応、用途、および独自の機能を強調し、包括的な理解を提供しています。
類似化合物との比較
Similar Compounds
- **N’-[(E)-(2-bromophenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- **N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chlorobenzyl group, in particular, enhances its potential for biological interactions and therapeutic applications.
This detailed overview provides a comprehensive understanding of N’-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide, highlighting its synthesis, reactions, applications, and unique features
特性
分子式 |
C24H19ClN4OS3 |
|---|---|
分子量 |
511.1 g/mol |
IUPAC名 |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H19ClN4OS3/c25-21-12-8-18(9-13-21)15-31-23-28-29-24(33-23)32-16-22(30)27-26-14-17-6-10-20(11-7-17)19-4-2-1-3-5-19/h1-14H,15-16H2,(H,27,30)/b26-14+ |
InChIキー |
JGKAZMPXVNFPTC-VULFUBBASA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)

![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)




![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)

